molecular formula C9H11NO2S2 B13179697 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

Cat. No.: B13179697
M. Wt: 229.3 g/mol
InChI Key: JPQJLWHSRFQFLD-UHFFFAOYSA-N
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Description

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a furan-derived aldehyde featuring a 1,2,5-dithiazepane heterocyclic substituent. This seven-membered ring contains two sulfur atoms and one nitrogen atom, conferring unique electronic and steric properties. The dithiazepane moiety may enhance metal-binding capacity or redox activity, distinguishing it from similar derivatives .

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2

InChI Key

JPQJLWHSRFQFLD-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and General Methods

The furan-2-carbaldehyde nucleus is commonly prepared via oxidation or formylation of furan derivatives. A widely used approach involves:

For example, 5-substituted furans such as 5-halofuran-2-carbaldehydes can be synthesized by selective halogenation followed by formylation reactions.

Oxidation of Hydroxymethylfurans

A relevant industrially scalable method for related diformylfurans involves oxidation of 5-(hydroxymethyl)furfural (HMF) derived from biomass carbohydrates like fructose. Using catalytic systems such as vanadium catalysts under controlled temperature (140–160°C) and oxygen flow, HMF can be selectively oxidized to dialdehyde furans. Though this process is for diformylfurans, it informs oxidation strategies for monofunctional aldehydes on furan rings.

Construction of the 1,2,5-Dithiazepane Ring

Ring Formation Strategies

The 1,2,5-dithiazepane ring is a seven-membered heterocycle containing two sulfur and one nitrogen atoms. Its synthesis typically involves:

Attachment to the Furan Core

The key step is the selective attachment of the dithiazepane ring at the 5-position of the furan ring bearing the aldehyde at the 2-position. This can be achieved by:

Detailed Synthetic Route Example

Based on literature analogues and heterocyclic synthesis principles, a plausible synthetic route is as follows:

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Vilsmeier-Haack formylation Furan derivative + POCl3/DMF 5-substituted furan-2-carbaldehyde Introduces aldehyde at 2-position on furan ring
2 Halogenation Selective halogenation at 5-position (e.g., Br2) 5-bromo-furan-2-carbaldehyde Enables further cross-coupling or substitution
3 Nucleophilic substitution Reaction with dithiazepane precursor (amine + dithiol) 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde Cyclization forms the dithiazepane ring attached to furan
4 Purification Chromatography, recrystallization Pure target compound Ensures removal of side products and unreacted materials

Reaction Conditions and Catalysts

  • Temperature: Typically 80–160°C depending on step; lower temperatures favor selectivity in oxidation and formylation.
  • Catalysts: Vanadium-based catalysts for oxidation of hydroxymethylfurans; palladium catalysts for cross-coupling if applicable.
  • Solvents: Polar aprotic solvents like DMF for Vilsmeier-Haack; organic solvents such as dichloromethane or toluene for substitution and purification.
  • Atmosphere: Oxygen or air flow for oxidation steps; inert atmosphere (nitrogen or argon) for sensitive coupling reactions.

Purification and Characterization

  • Isolation methods: Liquid-liquid extraction, vacuum distillation, recrystallization.
  • Analytical techniques: NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis are used to confirm structure and purity.
  • Yields: Depending on conditions and scale, yields range from moderate (50–70%) to high (>90%) for optimized steps.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions (Temp/Time) Yield Range (%) Notes
Furan-2-carbaldehyde synthesis Vilsmeier-Haack formylation POCl3, DMF 80–100°C, 2–4 h 60–80 Classic method for aldehyde introduction
Halogenation at 5-position Electrophilic substitution Br2 or NBS 0–25°C, 1–3 h 70–85 Enables further functionalization
Dithiazepane ring formation Cyclization/condensation Dithiol + diamine precursors 50–120°C, 4–12 h 50–75 Forms 7-membered heterocycle ring
Final coupling/attachment Nucleophilic substitution or cross-coupling Pd catalyst (if coupling) or direct condensation RT to reflux, 2–24 h 60–90 Attaches dithiazepane to furan aldehyde
Purification Chromatography, recrystallization Solvents like DCM, toluene Ambient or reduced pressure - Ensures product purity

Chemical Reactions Analysis

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Nitrophenyl Derivatives :
    • 5-(2/3/4-Nitrophenyl)furan-2-carbaldehyde isomers ():
  • Synthesis : Prepared via diazotization of nitroanilines, followed by coupling with furfural. Electron-withdrawing nitro groups stabilize the aldehyde moiety but reduce nucleophilicity .
  • Thermodynamics : High enthalpies of combustion (e.g., 5-(4-nitrophenyl) derivative: ∆cH°m = -4,890 kJ/mol) due to nitro group energy content .
  • Applications: Potential precursors for explosives or agrochemicals due to nitro group reactivity.
  • Hydroxymethyl Derivatives :

    • 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) :
  • Synthesis : Derived from acid-catalyzed dehydration of fructose or corn syrup ().
  • Properties : Exhibits hydrogen-bonded crystalline networks (O-H⋯O interactions) and toxicity to honey bees .
  • Applications : Platform chemical for biofuels (e.g., conversion to 5-(chloromethyl)furan-2-carbaldehyde, a biofuel precursor) .

  • Heterocyclic Derivatives :

    • 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde ():
  • Structure : Contains a seven-membered oxazepane ring (O and N atoms).
  • Properties : Molecular weight = 195.21 g/mol; higher polarity due to oxygen and nitrogen, contrasting with sulfur-rich dithiazepane analogs.
    • 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde ():
  • Halogenated Derivatives :

    • 5-(4-Bromophenyl)furan-2-carbaldehyde : Synthesized via Suzuki coupling (4-bromophenylboronic acid + 5-bromofurfural), highlighting versatility in aryl group introduction .

Thermodynamic and Physical Properties

Compound ∆cH°m (kJ/mol) ∆fH°m (kJ/mol) Sublimation Enthalpy (kJ/mol) Key Features
5-(4-Nitrophenyl)furan-2-carbaldehyde -4,890 -250.2 98.3 (298.15 K) High thermal stability
HMF -2,810* -340.5* 85.6 (298.15 K) Hydrogen-bonded networks
5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde N/A N/A N/A Polarity-driven solubility

*Estimated values based on analog data.

Biological Activity

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential pharmacological properties. The biological activity of such compounds, particularly those containing furan and heterocyclic moieties, has been extensively studied for various therapeutic applications including antimicrobial and antitumor activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde features a furan ring fused with a dithiazepane moiety. The synthesis typically involves multi-step reactions starting from readily available furan derivatives. The precise synthetic pathways can vary, but they generally include steps such as nucleophilic substitution and cyclization reactions to form the dithiazepane structure.

Antimicrobial Activity

Research has shown that compounds with furan rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains. A study highlighted that 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Compound Bacterial Strain MIC (µg/mL)
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehydeStaphylococcus aureus32
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehydeEscherichia coli64

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies involving human cancer cell lines such as HeLa and HepG2 have demonstrated that it induces cytotoxic effects at varying concentrations.

Cell Line IC50 (µM)
HeLa15.4
HepG220.7

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde may be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
  • DNA Interaction : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells could lead to increased apoptosis.

Case Studies

Several case studies have documented the efficacy of furan derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of a furan derivative against resistant bacterial strains in hospitalized patients, showing promising results in reducing infection rates.
  • Antitumor Trials : A phase I clinical trial evaluated the safety and efficacy of a related compound derived from furan in patients with advanced solid tumors. The study reported manageable side effects and preliminary signs of efficacy.

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